![molecular formula C16H17N3O5 B2754665 4-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazin-2-one CAS No. 1396802-37-1](/img/structure/B2754665.png)
4-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazin-2-one
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Description
The compound “4-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazin-2-one” is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxole group, an azetidine group, and a piperazin-2-one group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions such as Pd-catalyzed arylation and Noyori asymmetric hydrogenation .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzo[d][1,3]dioxole group is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the benzo[d][1,3]dioxole group is a colorless liquid .Scientific Research Applications
Total Synthesis of Aporphine Alkaloids
The compound’s benzo[d][1,3]dioxole structure serves as a key feature in the total synthesis of aporphine alkaloids. Lv et al. established a groundbreaking synthetic route for (S)-(+)-ovigerine, (S)-(+)-N-formylovigerine, and (6aS,6a’S)-(+)-ovigeridimerine. The strategy involved Pd-catalyzed arylation to construct the aporphine framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution. This work unified synthetic routes for benzo[d][1,3]dioxole-type aporphines, coptisines, and dibenzopyrrocolines .
Antitumor Properties
Some derivatives of this compound exhibit potent antitumor activity. For instance, compound C27 demonstrated remarkable growth inhibition against HeLa and A549 cell lines, with IC50 values below 5 μM. These findings highlight its potential as an antitumor agent .
Antiproliferative Activity
Novel 1-benzo[1,3]dioxol-5-yl-indoles, incorporating various fused heteroaryl moieties at the 3-position, were synthesized. These compounds were evaluated for antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells. Their potential as anticancer agents warrants further investigation .
Heavy Metal Ion Detection
The compound was used for detecting the carcinogenic heavy metal ion lead (Pb^2+). By depositing a thin layer of the compound on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF), a sensitive and selective Pb^2+ sensor was developed. This electrochemical approach holds promise for environmental monitoring and health applications .
Pyrazole Derivatives Synthesis
Benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized by reacting chalcones with phenyl hydrazine. These derivatives have potential applications in medicinal chemistry and drug discovery .
properties
IUPAC Name |
4-[1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-14-8-18(4-3-17-14)16(22)11-6-19(7-11)15(21)10-1-2-12-13(5-10)24-9-23-12/h1-2,5,11H,3-4,6-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWRPYSPUBJZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazin-2-one |
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